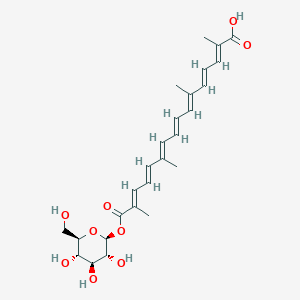

beta-D-glucosyl crocetin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGODNZUEWDIPM-YXRLTKITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310257 | |

| Record name | Crocetin β-D-glucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-17-2 | |

| Record name | Crocetin β-D-glucosyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58050-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocetin β-D-glucosyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution

Botanical Sources: Crocus sativus L. and Gardenia jasminoides Ellis

Beta-D-glucosyl crocetin (B7823005) is a well-documented constituent of two primary botanical sources: the stigmas of saffron (Crocus sativus L.) and the fruit of Cape jasmine (Gardenia jasminoides Ellis). In both plants, this compound is part of a group of water-soluble carotenoid derivatives collectively known as crocins, which are responsible for their characteristic yellow-red coloration acs.orgfrontiersin.orgnih.gov.

In Crocus sativus, beta-D-glucosyl crocetin serves as a foundational precursor in the biosynthesis of the major saffron pigments researchgate.netoup.com. The process begins with the apocarotenoid crocetin, which is then glycosylated. The addition of a single glucose moiety results in the formation of crocetin beta-D-glucosyl ester researchgate.netoup.com. Further enzymatic reactions attach more sugar units, leading to the highly glycosylated and stable crocins that accumulate in the saffron stigma nih.govresearchgate.net. Research has identified specific glucosyltransferase enzymes (UGTs) in saffron stigmas, such as UGTCs2, that exhibit activity with crocetin to form crocetin beta-D-glucosyl ester, highlighting its role as a key intermediate researchgate.netoup.com.

| Feature | Crocus sativus L. (Saffron) | Gardenia jasminoides Ellis (Cape Jasmine) |

|---|---|---|

| Primary Location | Dried stigmas acs.orgnih.gov | Fruit acs.orgnih.govnih.gov |

| Role of beta-D-glucosyl crocetin | Key intermediate in the biosynthesis of major crocins researchgate.netoup.com | Precursor in the formation of various crocetin esters acs.orguniprot.org |

| Associated Compounds | High concentration of crocins with multiple glucose and gentiobiose units nih.gov | Contains a range of crocetin esters, geniposide, and other iridoid glycosides acs.orgjfda-online.com |

| Key Enzyme Type | Glucosyltransferases (e.g., UGTCs2) that glucosylate crocetin researchgate.netoup.com | Glucosyltransferases (e.g., UGT94E5) involved in sequential glycosylation uniprot.org |

Presence in Other Plant Species and Biological Systems

While Crocus sativus and Gardenia jasminoides are the most prominent sources, related crocetin glycosides have been identified in other plants. For example, recent studies on the yellow flowers of Freesia hybrida have revealed the presence of various crocetin glycosides frontiersin.org. These findings suggest that the UDP-glucose transferase enzymes necessary for creating these compounds are active in Freesia frontiersin.org. Although crocetin itself is found in a wider range of species, including Buddleja officinalis and Nyctanthes arbor-tristis, the specific ester beta-D-glucosyl crocetin is less commonly reported outside of saffron and gardenia nih.gov.

Role within Plant Secondary Metabolism and Apocarotenoid Profile

Beta-D-glucosyl crocetin is classified as an apocarotenoid, a group of compounds derived from the oxidative cleavage of carotenoids nih.govoup.com. Its biosynthesis is a key part of the secondary metabolism in plants like saffron. The pathway begins with the C40 carotenoid zeaxanthin (B1683548), which is cleaved by a carotenoid cleavage dioxygenase (CCD) enzyme to produce the C20 compound, crocetin nih.govresearchgate.net.

Crocetin itself is insoluble in water. The subsequent glycosylation, beginning with the formation of beta-D-glucosyl crocetin, is a critical step. This transformation is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to the crocetin backbone researchgate.netoup.com. This initial glucosylation renders the molecule more water-soluble and stable, preparing it for further glycosylation and accumulation in the cell's vacuole frontiersin.orgoup.com. This metabolic modification is essential for the storage of high concentrations of these pigments in the plant tissues nih.gov.

The apocarotenoid profile of a plant is defined by these enzymatic transformations. In saffron, the pathway is highly efficient, leading to the accumulation of crocins with up to five glucose residues nih.gov. Beta-D-glucosyl crocetin is the first glycosylated product in this chain, acting as a substrate for further enzymatic action that adds additional glucose or gentiobiose units researchgate.netoup.comnih.gov.

| Metabolic Step | Precursor(s) | Enzyme Class | Product | Significance |

|---|---|---|---|---|

| Apocarotenoid Formation | Zeaxanthin | Carotenoid Cleavage Dioxygenase (CCD) | Crocetin | Creation of the C20 apocarotenoid backbone nih.govresearchgate.net. |

| Initial Glycosylation | Crocetin, UDP-glucose | UDP-glucosyltransferase (UGT) | beta-D-glucosyl crocetin | Increases water solubility and stability; first step in crocin (B39872) synthesis oup.com. |

| Further Glycosylation | beta-D-glucosyl crocetin, UDP-glucose | UDP-glucosyltransferase (UGT) | Crocetin di-(β-D-glucosyl)-ester, Crocetin-(β-D-gentiobiosyl)-(β-D-glucosyl)-ester, etc. | Leads to the diverse and stable crocin pigments stored in the plant researchgate.netnih.gov. |

Biosynthetic Pathways and Enzymology

Precursor Compounds and Initial Carotenoid Cleavage

The journey from a common plant pigment to the specialized apocarotenoid crocetin (B7823005) begins with a specific carotenoid precursor and a crucial cleavage reaction.

Zeaxanthin (B1683548), a C40 carotenoid, is the primary precursor for the biosynthesis of crocetin. researchgate.netnih.govmdpi.comresearchgate.netnih.gov This xanthophyll is a common pigment in plants and is the starting molecule that undergoes enzymatic modification to produce the C20 apocarotenoid backbone of crocetin. researchgate.netmdpi.com The accumulation of crocins is directly linked to the biosynthetic pathway that begins with zeaxanthin. researchgate.netnih.gov In saffron (Crocus sativus), zeaxanthin is found in the stigmas, where the synthesis of crocins takes place. nih.govnih.gov

The first committed step in the biosynthesis of crocetin is the oxidative cleavage of zeaxanthin, a reaction catalyzed by a specific type of enzyme. nih.govpnas.org This crucial step is mediated by Carotenoid Cleavage Dioxygenase 2 (CCD2), a non-heme iron enzyme. mdpi.compnas.orgnih.gov The CsCCD2 enzyme in Crocus sativus specifically cleaves the 7,8 and 7',8' double bonds of the zeaxanthin molecule. nih.govnih.govnih.gov This symmetrical cleavage results in the formation of one molecule of the C20 apocarotenoid, crocetin dialdehyde (B1249045), and two molecules of 3-OH-β-cyclocitral. nih.govnih.gov

Research has shown that the expression of the CCD2 gene is closely correlated with the accumulation of crocins in saffron stigmas. pnas.orgnih.gov The CCD2 enzyme is localized in plastids, the site of carotenoid synthesis and storage in plant cells. mdpi.comnih.govnih.gov While CCD2 from Crocus species has been extensively studied, similar activities have been found in CCD4 enzymes from other plants like Buddleja davidii, indicating convergent evolution for crocetin production. oup.comnih.gov

Enzymatic Transformations to Crocetin

Following the initial cleavage of the carotenoid precursor, the resulting dialdehyde undergoes further enzymatic modification to form the dicarboxylic acid, crocetin.

Crocetin dialdehyde, the product of the CCD2-mediated cleavage, is a highly reactive intermediate that is subsequently oxidized to crocetin. nih.gov This conversion is catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily of enzymes. researchgate.netnih.govnih.govmedchemexpress.com These NAD(P)+-dependent enzymes are responsible for oxidizing a wide range of aldehydes to their corresponding carboxylic acids. nih.govfrontiersin.org

In Crocus sativus, several ALDH enzymes have been identified, but research has pinpointed a specific enzyme, CsALDH3I1, as being highly efficient in converting crocetin dialdehyde into crocetin. nih.gov While other ALDHs may show some activity, CsALDH3I1 demonstrates a strong preference for carotenoid-derived substrates. nih.gov This two-step oxidation transforms the aldehyde groups at both ends of the C20 backbone into carboxylic acid groups, forming the stable crocetin molecule. nih.gov

Glycosylation Reactions and Uridine Diphosphate-Glucosyltransferases (UGTs)

The final and critical step in the formation of beta-D-glucosyl crocetin and other crocins is the attachment of sugar moieties to the crocetin backbone. This process, known as glycosylation, significantly alters the solubility and stability of the compound.

The glycosylation of crocetin is catalyzed by Uridine Diphosphate-Glucosyltransferases (UGTs). researchgate.netnih.gov These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the carboxylic acid groups of crocetin, forming an ester bond. nih.govnih.gov This reaction transforms the hydrophobic crocetin into water-soluble crocins, which can then be stored in the vacuole. nih.gov

The formation of beta-D-glucosyl crocetin involves the attachment of a single glucose molecule to one of the carboxyl groups of crocetin. Further glycosylation can occur, leading to the formation of various crocins with different numbers and types of sugar residues. researchgate.netebi.ac.uk In saffron, the enzyme CsUGT74AD1 has been characterized as being responsible for the primary glycosylation of crocetin, leading to the formation of crocins. nih.gov Another identified enzyme, UGTCs2, has also been shown to have glucosylation activity against crocetin. ebi.ac.uk The sequential action of these UGTs results in the diverse profile of crocins found in saffron.

Interactive Data Table: Key Enzymes in beta-D-glucosyl crocetin Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate | Product |

| Carotenoid Cleavage Dioxygenase 2 | CCD2 | Oxidative cleavage of carotenoid precursor | Zeaxanthin | Crocetin Dialdehyde |

| Aldehyde Dehydrogenase | ALDH | Oxidation of dialdehyde to dicarboxylic acid | Crocetin Dialdehyde | Crocetin |

| UDP-Glucosyltransferase | UGT | Addition of glucose moieties to crocetin | Crocetin, UDP-glucose | Crocetin glucosyl esters (Crocins) |

Specific UGTs Involved in Beta-D-Glucosyl Crocetin Formation

Several specific UGTs have been identified and characterized for their role in the biosynthesis of crocins, including the initial formation of beta-D-glucosyl crocetin. These enzymes belong to the Glycosyltransferase 1 (GT1) family and exhibit specificity for crocetin as a substrate nih.gov.

In Crocus sativus (Saffron):

UGT74AD1 : This enzyme has been identified as a key UDP-glucose:crocetin 8,8′-O-glucosyltransferase in saffron. nih.gov It catalyzes the initial glycosylation steps, converting crocetin into crocetin-(β-D-glucosyl)-ester (also known as crocin-5 or crocetin monoglucosyl ester) and subsequently into crocetin-di-(β-D-glucosyl)-ester (crocin-3) nih.govnih.govnih.govresearchgate.net. This UGT is considered responsible for the primary glycosylation of crocetin researchgate.net.

CsGT2 (UGTCs2) : This glucosyltransferase, isolated from Crocus sativus stigmas, demonstrates activity towards crocetin, crocetin β-D-glucosyl ester, and crocetin β-D-gentiobiosyl ester researchgate.netresearchgate.net. Its expression is predominantly found in fully developed stigmas, correlating with the site of crocin (B39872) accumulation researchgate.net.

UGT91P3 : While not directly responsible for the formation of the first beta-D-glucosyl crocetin from crocetin, UGT91P3 is a crucial subsequent enzyme in saffron. It acts on the products of UGT74AD1, adding further glucose molecules to create highly glucosylated crocins with four or five glucose residues nih.govnih.govresearchgate.net.

In Gardenia jasminoides:

UGT75L6 : This enzyme is responsible for the primary glycosylation of crocetin in Gardenia jasminoides, producing both crocetin monoglucosyl and diglucosyl esters fao.orgoup.com. It preferentially glucosylates the carboxyl group of crocetin fao.org.

GjUGT74F8 and GjUGT94E13 : These UGTs have also been identified in G. jasminoides and are involved in crocin biosynthesis nih.govmdpi.com.

The table below summarizes the key UGTs and their functions in the formation of beta-D-glucosyl crocetin and other crocins.

| Enzyme | Organism | Function | Primary Product(s) |

|---|---|---|---|

| UGT74AD1 | Crocus sativus | Catalyzes the initial one or two glycosylation steps of crocetin. nih.govnih.gov | Crocetin-(β-D-glucosyl)-ester, Crocetin-di-(β-D-glucosyl)-ester. nih.gov |

| UGT75L6 | Gardenia jasminoides | Performs primary glycosylation of crocetin. fao.orgoup.com | Crocetin monoglucosyl ester, Crocetin diglucosyl ester. oup.com |

| CsGT2 (UGTCs2) | Crocus sativus | Glucosylates crocetin and its glucosyl esters. researchgate.netresearchgate.net | Crocetin glucosyl esters. researchgate.net |

| UGT91P3 | Crocus sativus | Catalyzes the final, higher glycosylation steps of crocins. nih.govnih.gov | Crocins with 4 and 5 glucose molecules. nih.govnih.gov |

Sequential Glycosylation Mechanisms Leading to Higher Crocins

The biosynthesis of the diverse range of crocin compounds found in nature occurs through a sequential, stepwise addition of glucose moieties nih.gov. The process begins with the formation of beta-D-glucosyl crocetin and proceeds to more complex structures.

Primary Glycosylation : The initial step involves the esterification of one or both carboxyl groups of the crocetin molecule with a glucose unit. In saffron, UGT74AD1 catalyzes this reaction to produce crocetin monoglucosyl ester and crocetin diglucosyl ester nih.gov.

Secondary Glycosylation : Subsequent glucose units are added to the existing glucose molecules, not directly to the crocetin aglycone. This leads to the formation of disaccharides, most commonly gentiobiose (a β-1,6 linkage between two glucose units), attached to the crocetin backbone oup.comnih.gov.

In Crocus sativus, the enzyme UGT91P3 is responsible for these later steps. It utilizes the mono- and diglucosyl esters produced by UGT74AD1 as substrates to synthesize crocins with three, four, and even five glucose molecules nih.gov. The most abundant crocins in saffron are crocetin-di-(β-D-gentiobiosyl)-ester (containing four glucose molecules) and crocetin-(β-D-gentiobiosyl)-(β-D-glucosyl)-ester (containing three glucose molecules) nih.gov. Similarly, in Gardenia jasminoides, UGT94E5 is responsible for the secondary glycosylation, leading to the formation of gentiobiose groups on the crocetin esters initially formed by UGT75L6 nih.govoup.com.

Regiospecificity and Stereochemistry of Glycosidic Bond Formation

The enzymatic glycosylation of crocetin is a highly specific process. The UGTs involved exhibit both regiospecificity and stereospecificity.

Regiospecificity : The initial glycosylation occurs at the C8 and C8' carboxyl groups of the crocetin molecule, forming an ester linkage wikipedia.orgresearchgate.net. The subsequent additions of glucose to form gentiobiose occur at the 6"-hydroxyl group of the existing glucose moiety, creating a β-(1→6) glycosidic bond oup.comnih.gov.

Stereochemistry : The glucose is transferred in a specific stereochemical configuration, resulting in the formation of β-D-glucosyl esters. This is characteristic of the UGTs involved in plant secondary metabolism nih.gov. The resulting glycosidic bonds are in the beta configuration.

Genetic Regulation of Biosynthesis

The biosynthesis of beta-D-glucosyl crocetin and other crocins is tightly regulated at the genetic level. The expression of the genes encoding the key biosynthetic enzymes is often coordinated and linked to the developmental stage and tissue type of the plant.

Transcriptomic and Proteomic Analyses in Plant Tissues

Large-scale transcriptomic and proteomic analyses have been instrumental in identifying the genes and enzymes of the crocin biosynthetic pathway.

Transcriptomics : RNA-sequencing of different tissues (stigma, petals, stamen) and developmental stages of Crocus species has been used to identify candidate genes, including UGTs and regulatory transcription factors nih.govnih.govsemanticscholar.org. Comparative transcriptome analysis between crocin-producing and non-producing species or tissues helps to narrow down the genes specifically involved in the pathway nih.govsemanticscholar.org. Similar transcriptomic approaches in Gardenia jasminoides have successfully identified genes specifically expressed in fruits, consistent with crocin distribution nih.govfrontiersin.orgresearchgate.net.

Proteomics : Proteomic studies of saffron stigmas have helped to identify the proteins present in chromoplasts, providing evidence for the subcellular location of biosynthetic enzymes nih.gov. Analysis of the cellular proteome has also been used to identify potential molecular targets and interacting proteins of crocin, although this is more related to its biological activity than its biosynthesis nih.gov.

The following table presents findings from transcriptomic studies on crocin biosynthesis genes.

| Study Type | Organism | Key Findings | Reference |

|---|---|---|---|

| RNA-seq Transcriptome | Crocus sativus | Identified UGT91P3 by co-expression analysis with UGT74AD1. nih.gov | nih.gov |

| Comparative Transcriptomics | Crocus species | Identified 11 candidate transcription factors regulating crocin biosynthesis by comparing different species and developmental stages. nih.gov | nih.gov |

| RNA-seq Transcriptome | Gardenia jasminoides | Identified 27 putative pathway genes, including 6 candidate UGTs, specifically expressed in fruits. nih.govfrontiersin.org | nih.govfrontiersin.org |

| RNA-seq Transcriptome | Crocus sativus | Identified differentially expressed genes (DEGs) at different flowering stages, including cytochrome P450 genes potentially involved in the pathway. nih.gov | nih.gov |

Subcellular Compartmentation of Biosynthetic Steps within Plant Cells

The biosynthesis of crocins, from the cleavage of the carotenoid precursor to the final glycosylation steps, is a spatially organized process involving multiple subcellular compartments plantae.orgresearchgate.net.

The prevailing model suggests the pathway is distributed across the plastids, endoplasmic reticulum (ER), and cytoplasm nih.govnih.govplantae.org.

Chromoplast : The pathway begins in the plastids (specifically chromoplasts in saffron stigmas). Here, the precursor zeaxanthin is cleaved by the carotenoid cleavage dioxygenase 2 (CsCCD2) to produce crocetin dialdehyde nih.govnih.govresearchgate.net.

Endoplasmic Reticulum (ER) : The crocetin dialdehyde is then thought to move to the ER. At the ER, the aldehyde dehydrogenase CsALDH3I1 catalyzes the oxidation of crocetin dialdehyde into crocetin nih.govnih.govresearchgate.netresearchgate.net.

Cytoplasm : The subsequent glycosylation steps occur in the cytoplasm. The UDP-glycosyltransferase CsUGT74AD1, which converts crocetin to its initial glucosyl esters like beta-D-glucosyl crocetin, is localized to the cytoplasm, potentially in association with cytoskeletal structures nih.govnih.govresearchgate.net.

Vacuole : The final, water-soluble crocin products are transported to and accumulate in the central vacuole for storage nih.govnih.govplantae.org.

An alternative model has proposed that the entire biosynthetic pathway, including glycosylation, occurs within the plastid, with the final crocins being transported in vesicles to the vacuole oup.comnih.gov. However, recent immunolocalization and fluorescent protein tagging experiments provide strong support for the multi-compartment model nih.govnih.govresearchgate.netresearchgate.net.

Metabolism and Biotransformation Preclinical Models

Enzymatic Hydrolysis and Deglycosylation Pathways in Biological Systems

The initial and most critical step in the metabolism of crocetin (B7823005) glycosides, including beta-D-glucosyl crocetin, is the cleavage of its sugar moieties. This process, known as enzymatic hydrolysis or deglycosylation, predominantly occurs in the intestines.

Orally administered crocins are not absorbed in their intact glycosylated form. nih.gov Instead, they are hydrolyzed to their aglycone, crocetin, either before or during intestinal absorption. nih.gov This biotransformation is largely mediated by the gut microbiota. nih.govresearchgate.net The diverse enzymatic machinery of intestinal bacteria, particularly β-glucosidases, is responsible for cleaving the β-glycosidic bonds that link glucose units to the crocetin backbone. mdpi.com

In vitro fermentation studies using human fecal samples have corroborated the rapid and complete transformation of crocins into crocetin, a process that can occur within hours. rsc.org This deglycosylation happens in a stepwise manner, where glucose molecules are sequentially removed until only the crocetin aglycone remains. rsc.org Animal studies in rats treated with antibiotics showed a significant reduction in the formation of crocetin from crocin (B39872), confirming that the biotransformation is dependent on a healthy gut flora. researchgate.net

While the gut microbiota is the primary driver of deglycosylation, enzymes within saffron itself, such as glucosyltransferases (GTases), are responsible for the biosynthesis of these compounds in the plant. researchgate.net These enzymes catalyze the addition of glucose to crocetin, the reverse of the metabolic process observed in animals. researchgate.net

In Vitro Metabolic Fate and Stability in Biological Matrices

To understand the specific sites and conditions of metabolism, the stability of crocetin glycosides has been evaluated in vitro using various biological matrices. These studies highlight the differential stability of the compound in different parts of the digestive system.

Crocins have been shown to be relatively stable in artificial gastric and intestinal fluids, with no significant degradation or conversion to crocetin observed. mdpi.com This suggests that the acidic environment of the stomach and the enzymes present in the upper intestine play a minimal role in their initial breakdown. mdpi.com

| Biological Matrix | Observation | Primary Metabolite | Reference |

|---|---|---|---|

| Artificial Gastric Fluid | Stable; no production of crocetin detected. | N/A (Compound Stable) | mdpi.com |

| Artificial Intestinal Fluid | Stable; no production of crocetin detected. | N/A (Compound Stable) | mdpi.com |

| Liver Microsomes | Very limited conversion. | Crocetin (trace amounts) | nih.govmdpi.com |

| Intestinal Microsomes | Very limited conversion. | Crocetin (trace amounts) | nih.govmdpi.com |

| Intestinal Flora Culture (Fecal Suspension) | Rapid metabolism. | Crocetin | nih.govmdpi.com |

Implications of Metabolism for Biological Activity in Preclinical Contexts

The extensive metabolism of beta-D-glucosyl crocetin and other crocins is not merely a process of elimination but a critical activation step. There is a strong consensus from preclinical research that crocetin is the primary bioactive metabolite responsible for the pharmacological effects attributed to orally administered saffron extracts or isolated crocins. nih.govnih.gov

The necessity of this biotransformation is evident in studies on the antidepressant effects of crocin. When the metabolic conversion of crocin to crocetin is blocked by inhibiting gut flora in mice, the rapid antidepressant effects of crocin disappear. nih.gov However, direct administration of crocetin produces similar antidepressant effects, which are independent of the gut flora, confirming it as the active agent. nih.gov

In the context of anti-angiogenic effects, crocetin has been shown to be more potent than crocin. nih.gov In-silico analyses suggest crocetin has a higher binding affinity for key receptors like VEGFR2 than its glycosylated precursor. nih.gov The conversion of crocin to crocetin observed in zebrafish is therefore postulated to be the activation step for its anti-angiogenic activity. frontiersin.orgnih.gov This metabolic conversion is a determining factor for bioavailability and, consequently, for the therapeutic efficacy observed in preclinical models. researchgate.net

Biological Activities and Mechanistic Investigations Preclinical and in Vitro

Antioxidant Mechanisms

The antioxidant capacity of beta-D-glucosyl crocetin (B7823005) is a cornerstone of its biological activity, largely attributed to the conjugated polyene backbone of its crocetin moiety. nih.gov This structure allows for the effective neutralization of reactive molecules, thereby protecting cells from oxidative damage.

Free Radical Scavenging Activity (e.g., DPPH)

Beta-D-glucosyl crocetin has demonstrated notable free radical scavenging properties. nih.gov A primary method for evaluating this capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this test, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies utilizing bio-autography aided approaches have confirmed the ability of beta-D-glucosyl crocetin isolated from saffron leaf biowastes to scavenge DPPH free radicals, highlighting its direct antioxidant action. nih.govresearchgate.net This activity is crucial as it represents the compound's ability to directly neutralize free radicals, which are key drivers of oxidative stress. mdpi.com

Protection Against Reactive Oxygen Species (ROS) Damage

Beyond scavenging synthetic radicals, a key mechanism of crocetin and its glycosides is the protection of cells from damage induced by reactive oxygen species (ROS). nih.govnih.gov ROS, such as hydroxyl radicals and superoxide (B77818) anions, are byproducts of normal metabolic processes that can cause significant damage to lipids, proteins, and DNA when present in excess. nih.govmdpi.com Crocetin, the bioactive metabolite of beta-D-glucosyl crocetin, has been shown to significantly inhibit hydroxyl radical generation and reduce oxidative stress in brain tissue. jst.go.jp It protects primary hepatocytes from oxidative damage and mitigates the toxicity induced by high glucose levels in PC12 cells, which is often mediated by ROS. kaums.ac.ir These protective effects are fundamental to preventing the cellular dysfunction that underlies numerous chronic diseases. nih.govnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase)

In addition to direct radical scavenging, beta-D-glucosyl crocetin contributes to antioxidant defense by modulating the body's own antioxidant enzyme systems. Crocin (B39872), a closely related compound, has been shown to stimulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide, thereby preventing further radical generation. researchgate.net Studies on crocetin have demonstrated its ability to restore levels of glutathione and other antioxidant enzymes, as well as increase the activity of manganese superoxide dismutase (MnSOD). nih.gov This dual action—directly neutralizing radicals and enhancing endogenous antioxidant defenses—provides a comprehensive mechanism for combating oxidative stress.

Anti-inflammatory Mechanisms

Chronic inflammation is a key pathological process in many diseases, and the anti-inflammatory properties of crocetin and its derivatives are well-documented. researchgate.neteur.nl These compounds can interfere with inflammatory signaling pathways and reduce the production of molecules that promote and sustain inflammation.

Inhibition of Pro-inflammatory Mediators

A primary anti-inflammatory mechanism of beta-D-glucosyl crocetin and its aglycone, crocetin, is the inhibition of pro-inflammatory mediators. nih.gov Research has shown that crocetin can significantly suppress the expression and production of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various experimental models. nih.govresearchgate.netfrontiersin.org

Furthermore, crocetin effectively inhibits the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov It also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. frontiersin.org This broad inhibition of pro-inflammatory molecules suggests that beta-D-glucosyl crocetin can effectively modulate the inflammatory response at multiple levels. nih.gov

| Mediator | Control (pg/mL) | LPS-Induced (pg/mL) | LPS + Crocetin (100 µg/mL) (pg/mL) | % Reduction |

|---|---|---|---|---|

| TNF-α | - | 27,695 ± 1203 | 15,004 ± 936 | 45.8% |

| IL-1β | - | 27 ± 2.85 | 14.9 ± 2.67 | 44.8% |

| IL-6 | - | 9004 ± 753 | 3187 ± 578 | 64.6% |

| Enzyme | Condition | Relative Expression |

|---|---|---|

| COX-2 | Control | Baseline |

| LPS-Induced | Significantly Increased | |

| LPS + Crocetin | Significantly Down-regulated | |

| iNOS | Control | Baseline |

| LPS-Induced | Significantly Increased | |

| LPS + Crocetin | Significantly Reduced |

Cellular and Molecular Interactions

The biological effects of beta-D-glucosyl crocetin are underpinned by its interactions with specific cellular and molecular targets. Molecular docking and mechanistic studies have revealed that it can directly bind to key proteins and modulate critical signaling pathways involved in cell proliferation and inflammation.

In silico and in vitro studies have shown that beta-D-glucosyl crocetin exhibits a strong binding affinity for estrogen receptor alpha (ER-alpha) and histone deacetylase 2 (HDAC2), both of which are crucial receptors in breast cancer signaling. nih.gov The inhibition of HDAC2, in particular, is a significant finding, as this enzyme is involved in the regulation of gene expression and its inhibition can have anti-proliferative effects. researchgate.netresearchgate.net

Furthermore, the anti-inflammatory effects of crocetin are mediated through the modulation of key signaling cascades. It has been shown to inhibit inflammation by blocking the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. nih.govfrontiersin.org Mechanistic studies indicate that crocetin can prevent the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. nih.gov Additionally, crocetin has been found to modulate the crosstalk between the MEK/JNK/NF-κB/iNOS pathway and the antioxidant Nrf2/HO-1 pathway, further highlighting its complex role in regulating cellular responses to stress and inflammation. nih.gov

Antiproliferative and Pro-apoptotic Effects in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, SiHa, HepG2, HeLa, HL60)

Beta-D-glucosyl crocetin, a primary water-soluble carotenoid derived from saffron, has demonstrated significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines in preclinical and in vitro studies. Research indicates that this compound can inhibit the growth of cancer cells and induce programmed cell death through various molecular mechanisms.

Notably, its cytotoxic effects have been observed in human breast adenocarcinoma (MCF-7), invasive breast cancer (MDA-MB-231), and liver cancer (HepG2) cell lines. nih.gov One study reported that crocetin beta-D-glucosyl ester inhibited the proliferation of MCF-7 cells in a dose-dependent manner, establishing an IC50 value of 628.36 µg/ml, while showing no significant effect on the normal L-6 cell line. frontiersin.orgresearchgate.net This selectivity for cancer cells highlights its potential as a therapeutic agent. The observed antiproliferative effects are often accompanied by distinct morphological changes characteristic of apoptosis, such as cell shrinkage, nuclear condensation, and fragmentation. researchgate.net

| Cell Line | Cancer Type | Observed Effect | Key Findings |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma (ER+) | Antiproliferative, Pro-apoptotic | Inhibited proliferation in a dose-dependent manner; induced apoptosis via multiple pathways. nih.govfrontiersin.orgnih.gov |

| MDA-MB-231 | Breast Cancer (ER-) | Antiproliferative, Anti-invasive | Inhibited proliferation and invasion through downregulation of MMPs. frontiersin.orgnih.gov |

| HepG2 | Liver Cancer | Antiproliferative, Pro-apoptotic | Inhibited cell proliferation and induced apoptosis. nih.gov |

A significant mechanism underlying the antiproliferative effect of beta-D-glucosyl crocetin, particularly in hormone-dependent cancers, is the inhibition of Estrogen Receptor Alpha (ERα) mediated signaling. frontiersin.orgnih.gov In ER-positive breast cancer cells like MCF-7, the estrogen signaling pathway is a crucial driver of tumor growth.

Molecular docking and simulation studies have revealed that beta-D-glucosyl crocetin exhibits a strong binding affinity for ERα. nih.govnih.gov This interaction is believed to inhibit the downstream signaling cascade that promotes cell proliferation. frontiersin.orgnih.gov The binding profile of beta-D-glucosyl crocetin to ERα has been shown to be similar, though not identical, to that of 4-hydroxytamoxifen, a well-known ER modulator. nih.gov By interfering with this pathway, the compound effectively restrains the growth of ER-positive cancer cells. researchgate.netnih.gov Studies have confirmed that crocin, of which beta-D-glucosyl crocetin is a key component, significantly downregulates the expression of ERα protein in MCF-7 cells, suggesting that its inhibitory effect is at least partially dependent on this signaling pathway. researchgate.netresearchgate.net

In addition to targeting ERα, beta-D-glucosyl crocetin modulates the activity of Histone Deacetylase 2 (HDAC2), an enzyme implicated in cancer development through its role in gene expression regulation. frontiersin.orgresearchgate.net HDACs are epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes.

In silico analyses, including molecular docking, have demonstrated that beta-D-glucosyl crocetin has a strong affinity for HDAC2. nih.govnih.gov This binding is thought to inhibit the enzyme's function. The inhibition of the HDAC2-mediated signaling cascade is proposed as a key mechanism contributing to the compound's antiproliferative effects in breast cancer cells. frontiersin.orgnih.gov Computational studies have further corroborated that beta-D-glucosyl trans-crocetin shows the ability to inhibit HDAC2, highlighting its potential in modulating epigenetic pathways relevant to cancer. researchgate.netresearchgate.net

The invasive and metastatic potential of cancer cells is heavily dependent on the activity of enzymes known as Matrix Metalloproteinases (MMPs), which degrade the extracellular matrix. Research has shown that crocetin, the core structure of beta-D-glucosyl crocetin, can inhibit the invasiveness of highly aggressive breast cancer cells by downregulating MMP expression. frontiersin.orgnih.gov

In studies using MDA-MB-231 breast cancer cells, crocetin was found to significantly inhibit both cell proliferation and invasion. nih.gov This anti-invasive effect was linked to a marked reduction in the gene and protein expression of several MMPs. Specifically, treatment with crocetin attenuated the expression of pro-MT1-MMP and pro-MT2-MMP and reduced the activity of pro-MMP-9 and the protein levels of pro-MMP-2/MMP-2. nih.gov These findings indicate that the downregulation of MMP expression is a critical mechanism by which the compound impedes cancer cell invasion. frontiersin.orgnih.gov

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Beta-D-glucosyl crocetin and its aglycone, crocetin, have been shown to modulate key autophagy-related proteins. In fluorouracil-treated MCF-7 cells, crocetin was found to enhance the suppressive effects, potentially by decreasing levels of Beclin-1 while increasing levels of ATG1. frontiersin.org Reduced levels of the autophagy-related protein Beclin-1 have been associated with increased accumulation of amyloid-beta, and enhancing its levels can reduce this accumulation. nih.gov

Beta-D-glucosyl crocetin induces apoptosis in cancer cells through the modulation of several key signaling pathways that regulate programmed cell death. A primary mechanism is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Studies have consistently shown that treatment with crocetin and its derivatives leads to an increased Bax/Bcl-2 ratio. dergipark.org.trnih.govsemanticscholar.org This is achieved by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. dergipark.org.trnih.gov This shift in balance disrupts mitochondrial membrane potential, leading to the activation of downstream caspases, such as caspase-3, which execute the final stages of apoptosis. nih.govdergipark.org.tr

The compound also influences critical cell survival and metabolic pathways:

PI3K/AKT Pathway: Crocin has been shown to downregulate the phosphorylation of Akt (p-Akt), a key protein in the PI3K/AKT survival pathway. researchgate.netresearchgate.net Inhibition of this pathway removes a crucial pro-survival signal, thereby sensitizing cancer cells to apoptosis.

AMPK/mTOR Pathway: Crocetin can activate the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.org Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. frontiersin.org This activation of AMPK and subsequent downregulation of mTOR signaling contributes to both the induction of autophagy and apoptosis. frontiersin.orgnih.gov

| Signaling Pathway/Molecule | Effect of Beta-D-glucosyl crocetin/Crocetin | Outcome |

|---|---|---|

| Bax/Bcl-2 Ratio | Increased | Promotes mitochondrial-mediated apoptosis. dergipark.org.trsemanticscholar.org |

| Caspase-3 | Increased Expression/Activation | Execution of apoptosis. dergipark.org.tr |

| PI3K/AKT | Inhibited (Downregulation of p-Akt) | Suppresses cell survival signals. researchgate.netresearchgate.net |

| AMPK | Activated | Induces autophagy and apoptosis. nih.govfrontiersin.org |

| mTOR | Inhibited (Downstream of AMPK) | Inhibits cell growth and proliferation. frontiersin.org |

Lipid rafts are specialized microdomains within the cell membrane rich in cholesterol and sphingolipids that serve as platforms for cellular signaling. dergipark.org.tr Disruption of these structures can trigger apoptosis. Crocetin has been found to affect cancer cell function by mediating the depletion of cholesterol within these lipid rafts. researchgate.netdergipark.org.tr

In MCF-7 breast cancer cells, treatment with crocetin, particularly in combination with the cholesterol-depleting agent methyl-β-cyclodextrin (MβCD), led to a significant decrease in cell viability and promotion of apoptosis. dergipark.org.tr This effect was associated with the downregulation of genes linked to lipid rafts, such as caveolin 1, and anti-apoptotic genes like survivin and Bcl2. dergipark.org.tr Concurrently, the expression of pro-apoptotic genes Bax and caspase-3 was increased. dergipark.org.tr These findings suggest that crocetin induces apoptosis in MCF-7 cells, at least in part, by causing cholesterol depletion-related deterioration in the lipid raft structure, which is critical for maintaining cell survival signals. researchgate.netdergipark.org.tr Furthermore, both crocetin and crocin have been shown to effectively decrease the cholesterol and triglyceride content within breast cancer cells and tumors. nih.gov

Differential Cytotoxicity Towards Normal Versus Cancer Cell Lines

Beta-D-glucosyl crocetin has demonstrated selective cytotoxic effects, showing greater activity against cancer cells compared to normal cell lines in preclinical studies. Research on [crocetin (β-D-glucosyl) ester] revealed a significant, concentration-dependent cytotoxic effect on the human breast cancer cell line MCF-7. researchgate.net The percentage of cytotoxicity ranged from 18.5% to 61.57% across concentrations from 31.25 to 1,000 µg/mL. nih.gov The half-maximal inhibitory concentration (IC50) for MCF-7 cells was determined to be 628.36 µg/mL. researchgate.net In contrast, the compound exhibited non-significant levels of cytotoxicity against the normal rat skeletal muscle cell line (L-6), highlighting its potential for selective action against malignant cells. researchgate.netresearchgate.net

This differential effect is a characteristic of the broader crocetin family. Crocetin, the aglycone of beta-D-glucosyl crocetin, has been shown to have selective cytotoxic effects against various cancer cell lines while its cytotoxicity on normal cells is negligible. nih.govfrontiersin.org For instance, studies have shown crocetin to be effective against human rhabdomyosarcoma cells with poor cytotoxic effects on normal cells. nih.govfrontiersin.org This selective toxicity suggests a therapeutic window where cancer cells are targeted while healthy cells remain largely unaffected.

| Concentration (µg/mL) | % Cytotoxicity in MCF-7 Cells | Cytotoxicity in L-6 Cells |

|---|---|---|

| 31.25 | ~19% | Non-significant |

| 62.5 | ~25% | Non-significant |

| 125 | ~35% | Non-significant |

| 250 | ~45% | Non-significant |

| 500 | ~55% | Non-significant |

| 1000 | ~62% | Non-significant |

Neurobiological Mechanisms (In Vitro and Animal Models)

While direct studies on beta-D-glucosyl crocetin are limited, research on its constituent aglycone, crocetin, and the related glycoside, crocin, provides insight into its potential neurobiological activities. Trans-crocetin has been shown to inhibit glutamatergic synaptic transmission in rat cortical brain slices. nih.govresearchgate.net Specifically, it was found to decrease membrane depolarization induced by N-methyl-D-aspartate (NMDA), suggesting an antagonistic effect on NMDA receptors. nih.gov

Furthermore, crocin, a more complex glycoside of crocetin, has been found to prevent ethanol-induced inhibition of hippocampal long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. nih.gov Other studies have shown that crocin can enhance adult neurogenesis and synaptic plasticity in the hippocampus. researchgate.net The proposed mechanisms for these effects include the upregulation of pituitary adenylate cyclase-activating polypeptide (PACAP), which in turn activates extracellular regulated protein kinases (ERK) and response element-binding protein (CREB), leading to improved synaptic plasticity and enhanced neuronal survival. mdpi.com Crocin has also been shown to promote neuronal survival by protecting mitochondria from damage and increasing intracellular glutathione levels, which blocks the activation of pathways leading to apoptosis. amegroups.cnamegroups.org

Crocetin and its derivatives have demonstrated significant anti-neuroinflammatory properties in various preclinical models. Chronic microglial activation can endanger neuronal survival through the release of proinflammatory and neurotoxic factors. nih.gov Both crocetin and crocin have been shown to effectively repress microglial activation. nih.govresearchgate.net In in vitro studies using cultured rat brain microglial cells stimulated with lipopolysaccharide (LPS), these compounds inhibited the release of nitric oxide (NO) and reduced the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net

The mechanism underlying these effects involves the modulation of critical inflammatory signaling pathways. Crocetin and crocin effectively reduced LPS-elicited activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many inflammatory genes. nih.govresearchgate.netnih.gov In animal models of Alzheimer's disease, oral administration of crocetin suppressed NF-κB activation in the hippocampus, reduced levels of pro-inflammatory cytokines, and increased anti-inflammatory cytokines in the plasma. nih.govresearchgate.net These actions suggest that the compound provides neuroprotection by mitigating the production of various neurotoxic molecules from activated microglia. nih.gov

| Marker/Pathway | Effect | Model System |

|---|---|---|

| Microglial Activation | Inhibited | LPS-stimulated rat brain microglia |

| Nitric Oxide (NO) | Reduced | LPS-stimulated rat brain microglia |

| TNF-α | Reduced | LPS-stimulated rat brain microglia; AD transgenic mice |

| IL-1β | Reduced | LPS-stimulated rat brain microglia |

| NF-κB Activation | Suppressed/Reduced | LPS-stimulated rat brain microglia; AD transgenic mice |

Cardiovascular System Interactions (In Vitro and Animal Models)

Crocetin has been shown to exert significant protective effects on cardiomyocytes, particularly by preserving mitochondrial function and dynamics under cellular stress. frontiersin.orgfrontiersin.org In in vitro models of cardiac sepsis using lipopolysaccharide (LPS)-induced H9c2 cells, crocetin protected mitochondrial respiration and morphology. frontiersin.org Similarly, in models of cardiac ischemia/reperfusion (I/R) injury, crocetin demonstrated a capacity to alleviate mitochondrial dysfunction. nih.govnih.gov

A key mechanism is the regulation of mitochondrial dynamics—the balance between fission and fusion. Under hypoxia/reoxygenation (H/R) stress, cardiomyocytes exhibit excessive mitochondrial fission, mediated by dynamin-related protein 1 (Drp1), which contributes to cell death. nih.govnih.gov Crocetin was found to attenuate this H/R-induced mitochondrial fission. nih.govnih.gov This intervention helped prevent the collapse of the mitochondrial membrane potential (MMP) and the opening of the mitochondrial permeability transition pore (mPTP), both of which are critical events in the apoptotic cascade. nih.govnih.gov By preserving mitochondrial integrity and function, crocetin helps maintain the normal function of cardiomyocytes. frontiersin.org

| Mitochondrial Parameter | Effect of Stress (e.g., H/R, LPS) | Effect of Crocetin Treatment |

|---|---|---|

| Mitochondrial Respiration | Impaired | Protected/Restored |

| Mitochondrial Fission (Drp1 activation) | Excessive | Attenuated |

| Mitochondrial Morphology | Fragmentation | Prevented |

| Mitochondrial Membrane Potential (MMP) | Collapsed | Preserved |

| mPTP Opening | Increased | Prevented |

Anti-angiogenic Mechanisms (In Vitro)

Crocetin demonstrates notable anti-angiogenic properties by directly interfering with key signaling pathways in endothelial cells. nih.govfrontiersin.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and certain vascular diseases. In vitro studies using human umbilical vein endothelial cells (HUVECs), crocetin was shown to inhibit critical steps in the angiogenic process, including cell migration and the formation of capillary-like tubular structures. nih.govresearchgate.net

The primary mechanism involves the inhibition of the vascular endothelial growth factor (VEGF) signaling pathway. nih.govingentaconnect.combenthamdirect.com Crocetin was found to inhibit the VEGF-induced phosphorylation of VEGF Receptor 2 (VEGFR2). nih.govresearchgate.net This action blocks the activation of several downstream signaling kinases that are crucial for endothelial cell migration and proliferation, including SRC, FAK, MEK, and ERK. nih.govresearchgate.net Additionally, crocetin has been shown to suppress the VEGF-induced phosphorylation of p38 and protect the expression of VE-cadherin, an adherens junction protein vital for maintaining vascular integrity. ingentaconnect.combenthamdirect.com By disrupting these signaling cascades, crocetin effectively suppresses VEGF-driven angiogenesis. nih.govbenthamdirect.com

| Target Protein | Effect of Crocetin |

|---|---|

| p-VEGFR2 | Inhibited |

| p-SRC | Inhibited |

| p-FAK | Inhibited |

| p-MEK | Inhibited |

| p-ERK | Inhibited |

| p-p38 | Inhibited |

Inhibition of Endothelial Cytoskeleton Organization and Cell Migrationnih.gov

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated the inhibitory effects of crocetin glycosides, such as beta-D-glucosyl crocetin (also known as crocin), on key processes involved in angiogenesis, namely cell migration and organization. nih.govresearchgate.netresearchgate.net Angiogenesis, the formation of new blood vessels, is critically dependent on the ability of endothelial cells to migrate and form capillary-like structures.

The effect on endothelial cell migration was evaluated using a wound healing assay. nih.govresearchgate.net In this assay, a scraped area in a confluent monolayer of HUVECs was treated with varying concentrations of crocin. After 20 hours, the extent of cell migration into the wounded area was measured. The results indicated a concentration-dependent inhibition of HUVEC migration. nih.gov Specifically, crocin at concentrations of 100, 200, and 400 μM resulted in reductions in cell migration by 15.5%, 59.7%, and 72.3%, respectively, compared to the control group. nih.gov

Furthermore, the compound's ability to disrupt the organization of the endothelial cytoskeleton was assessed through a tube formation assay on Matrigel. nih.gov In the control group, HUVECs effectively aligned and formed capillary-like tube structures. nih.govresearchgate.net However, treatment with crocin significantly inhibited these morphogenetic changes, demonstrating its anti-angiogenic potential by preventing the structural organization required for new vessel formation. nih.govresearchgate.net

| Concentration (μM) | Reduction in Cell Migration (%) |

|---|---|

| 100 | 15.5 |

| 200 | 59.7 |

| 400 | 72.3 |

Modulation of VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathwaysnih.gov

The anti-angiogenic activities of crocetin glycosides are mediated through the modulation of specific intracellular signaling pathways crucial for endothelial cell function. nih.govresearchgate.net Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that, upon activation by VEGF, initiates downstream signaling cascades promoting angiogenesis. nih.govbio-rad.com

Preclinical investigations have shown that beta-D-glucosyl crocetin (crocin) can inhibit the activation of VEGFR2 and its subsequent downstream signaling pathways in HUVECs. nih.govresearchgate.net Western blot analysis revealed that treatment with crocin at concentrations of 100, 200, and 400 μM downregulated the VEGF-induced phosphorylation of VEGFR2. nih.govbio-rad.com

This inhibition of VEGFR2 activation leads to the suppression of two major downstream pathways:

VEGFR2/SRC/FAK Pathway: This pathway is integral to cell migration and adhesion. Crocin treatment was found to inhibit the phosphorylation of both SRC (Proto-oncogene tyrosine-protein kinase Src) and FAK (Focal Adhesion Kinase), key molecules in this cascade. nih.govbio-rad.com By downregulating the activation of SRC and FAK, the compound disrupts the signaling necessary for the cytoskeletal rearrangements and focal adhesion dynamics required for cell movement. nih.gov

VEGFR2/MEK/ERK Pathway: This pathway is primarily involved in cell proliferation and survival. The study demonstrated that crocin also suppressed the phosphorylation of MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase). nih.govbio-rad.com This indicates that the compound interferes with the signaling cascade that promotes endothelial cell proliferation, another essential component of angiogenesis. nih.gov

These findings collectively suggest that the anti-angiogenic effects of beta-D-glucosyl crocetin are, at least in part, attributable to its ability to block VEGF/VEGFR2 signaling, thereby inhibiting the activation of the SRC/FAK and MEK/ERK pathways that govern endothelial cell migration and proliferation. nih.govresearchgate.net

| Signaling Pathway | Protein Target | Observed Effect |

|---|---|---|

| VEGFR2 Signaling | p-VEGFR2 | Downregulated |

| p-SRC | Downregulated | |

| p-FAK | Downregulated | |

| MAPK/ERK Pathway | p-MEK | Downregulated |

| p-ERK | Downregulated |

Analytical Methodologies for Characterization and Quantification

Extraction and Sample Preparation Techniques from Botanical and Biological Matrices

The initial and critical step in the analysis of beta-D-glucosyl crocetin (B7823005) is its efficient extraction from the source material, most commonly the stigmas of Crocus sativus L. (saffron), and its subsequent preparation for analysis. The choice of method depends on the matrix, the desired purity, and the scale of the operation. Modern techniques are often employed to enhance extraction efficiency while minimizing degradation and solvent consumption.

Advanced methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are frequently utilized for botanical samples. ulisboa.ptnih.gov UAE employs acoustic cavitation to disrupt cell walls, which enhances solvent penetration and mass transfer. nih.govmdpi.com Studies have optimized UAE parameters for saffron, including ethanol (B145695) concentration, extraction time, duty cycle, and ultrasonic amplitude, to maximize the yield of crocetin esters. nih.govresearchgate.net Similarly, MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. ulisboa.pt Key parameters for MAE, such as microwave power, time, and solid-to-solvent ratio, have been optimized to achieve high recovery of crocins. ulisboa.ptlatrobe.edu.au

For biological matrices like human serum, sample preparation is crucial to remove interfering substances. Methods include direct protein precipitation and Solid-Phase Extraction (SPE). nih.gov Direct precipitation offers high recovery yields and sensitivity, making it suitable for quantifying low concentrations of crocetin and its derivatives. nih.gov SPE is another effective technique for cleaning up and concentrating analytes from complex samples. dntb.gov.uamdpi.com It has been optimized for the separation of crocins from aqueous saffron extracts, using specific elution solvents to selectively isolate different compounds. dntb.gov.uamdpi.com

| Technique | Principle | Typical Matrix | Key Advantages | Reference Findings |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Botanical (e.g., Saffron) | Rapid, inexpensive, simple, increases purity and yield. | Optimal conditions identified as 58.58% ethanol, 6.85 min extraction time, 0.82 duty cycle, and 91.11% amplitude. nih.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample matrix. | Botanical (e.g., Saffron) | Reduced extraction time and solvent volume. | Optimal conditions for crocin (B39872) extraction were found to be 9.23 min at 400 W with a 7.41 mg/40 mL solid-to-solvent ratio. ulisboa.pt |

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid phase and a liquid phase for separation and purification. | Biological (e.g., Serum), Botanical Extracts | High selectivity, sample concentration, and removal of interferences. | Optimized for separating picrocrocin (B1677794) and crocins from saffron extracts using varying concentrations of acetonitrile/water as the eluent. dntb.gov.uamdpi.com |

| Direct Protein Precipitation | Proteins are precipitated from a biological sample using a solvent, leaving the analyte in the supernatant. | Biological (e.g., Serum) | Higher extraction yields (>70%) and better sensitivity compared to SPE for crocetin. nih.gov | Demonstrated a lower limit of quantification (0.05 µg/ml) for crocetin in serum compared to SPE (0.5 µg/ml). nih.gov |

Chromatographic Separation Techniques

Chromatography is indispensable for separating beta-D-glucosyl crocetin from other closely related crocetin esters and matrix components prior to quantification and characterization.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the most widely used technique for the analysis of crocetin esters. nih.govlatrobe.edu.au This method separates compounds based on their polarity, with a nonpolar stationary phase (like C18) and a polar mobile phase. A Diode Array Detector (DAD) is commonly coupled with HPLC to provide spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. frontiersin.org

HPLC analysis of saffron extracts typically reveals a series of crocetin glycosides, including beta-D-glucosyl crocetin. nih.gov The method has been validated for the determination of crocetin in human serum, demonstrating its robustness for pharmacokinetic studies. nih.gov The separation is often achieved using a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. frontiersin.org

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective method for the qualitative analysis and purification of beta-D-glucosyl crocetin. It is particularly useful for screening crude extracts and monitoring the progress of purification. nih.govresearchgate.net In one study, analytical TLC was instrumental in identifying an ideal mobile phase—Toluene: acetone: water: acetic acid (16:2:2:2)—which achieved maximum separation of bands in a crude leaf extract of Crocus sativus. nih.govresearchgate.net This separation led to the successful isolation of beta-D-glucosyl crocetin, which appeared as a distinct spot with an Rf value of 0.53. researchgate.net

Spectroscopic Characterization

Following separation, spectroscopic techniques are employed to elucidate the molecular structure of beta-D-glucosyl crocetin and to quantify it.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of crocetin esters due to their strong absorbance in the visible region, which is responsible for the characteristic color of saffron. The polyene chain of the crocetin backbone gives rise to intense absorption bands. For beta-D-glucosyl crocetin, UV-Vis spectral data show characteristic absorption maxima (λmax) at approximately 260 nm and 437 nm. nih.govresearchgate.net The peak at 437 nm is attributed to the all-trans-carotenoid system, while the peak around 260 nm is associated with the glucosyl ester bonds. nih.govresearchgate.net This technique is often used in conjunction with HPLC (as a DAD) for online detection and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of beta-D-glucosyl crocetin. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each atom in the molecule. frontiersin.orgnih.gov

Two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms. For instance, Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connections within the crocetin backbone and the glucose moiety. frontiersin.org Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate protons with their directly attached carbons (¹H-¹³C), while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows longer-range (2-3 bond) correlations between protons and carbons. frontiersin.orgnih.gov These experiments are crucial for confirming the ester linkage between the crocetin carboxyl group and the anomeric position of the glucose sugar. frontiersin.org The complete assignment of ¹H and ¹³C signals for crocetin glycosides has been achieved through a combination of these 1D and 2D NMR techniques. nih.gov

| Technique | Information Provided | Application to beta-D-glucosyl crocetin |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Identifies signals for the crocetin polyene chain protons and the protons of the β-D-glucose moiety. nih.gov |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Assigns signals for all carbons, including the carboxyl carbons of crocetin and the carbons of the glucose unit. frontiersin.orgnih.gov |

| gCOSY | Shows correlations between J-coupled protons (¹H-¹H). | Establishes proton connectivity within the crocetin backbone and within the glucose ring. frontiersin.org |

| HSQC/HMQC | Correlates protons to their directly attached carbons (¹H-¹³C). | Confirms the assignment of specific protons to their corresponding carbons. frontiersin.orgnih.gov |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Crucial for identifying the ester linkage between the crocetin carboxyl group and the anomeric carbon of glucose. frontiersin.org |

Mass Spectrometry (MS, ESI+, LC-ESI-MS, HESI-HRMS, LC-MS/MS)

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and characterization of beta-D-glucosyl crocetin and related crocetin esters. In positive ion mode electrospray ionization (ESI+), the molecular formula of beta-D-glucosyl crocetin has been proposed as C₂₆H₃₄O₉. researchgate.netresearchgate.net

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is widely employed for the analysis of crocins, the glycosyl esters of crocetin found in saffron. nih.govresearchgate.net This technique facilitates the separation and identification of various trans- and cis-isomers of these compounds. nih.gov Mass spectra can be registered in both positive and negative ion modes. The negative ion mode spectra typically show the quasi-molecular and fragment ions, which are generated by the loss of glycoside units. nih.govnih.gov For instance, analysis of crocetin esters by HPLC-ESI-MSn (where n=2, 3) allows for detailed structural elucidation, including the determination of the aglycon's molecular mass and the oligosaccharide chain length. nih.gov The addition of sodium chloride to the analyte solution can promote the formation of abundant [M+Na]⁺ adduct ions, which serve as ideal precursor ions for low-energy collision-induced dissociation (CID) experiments. nih.gov

Heated Electrospray Ionization High-Resolution Mass Spectrometry (HESI-HRMS) is another advanced technique used for the characterization of crocetin isomers. For example, a heated electrospray ionization (H-ESI) source operated in negative ionization mode has been used with parameters such as a capillary voltage of 2500 V, ion transfer tube temperature of 300 °C, and vaporizer temperature of 350 °C. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the identification and quantification of crocetin and its derivatives. researchgate.net This method often utilizes Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. mdpi.com In MRM, specific transitions from a precursor ion to product ions are monitored. For crocetin, the transition from the precursor ion at m/z 327.1 to the product ion at m/z 239.2 has been used for analysis. nih.gov This targeted approach allows for accurate quantification even in complex biological matrices.

| Compound | Technique | Ion Mode | Observed m/z (Ion) | Key Fragments/Transitions | Reference |

|---|---|---|---|---|---|

| beta-D-glucosyl crocetin | MS (ESI+) | Positive | C₂₆H₃₄O₉ | Molecular Formula Proposed | researchgate.netresearchgate.net |

| Crocetin Esters (general) | HPLC-ESI-MS | Negative | [M-H]⁻ | Fragment ions from loss of glycosides | nih.govnih.gov |

| Crocetin Esters (general) | HPLC-ESI-MSn | Positive | [M+Na]⁺ | Used as precursor ions for CID-MS²/³ | nih.gov |

| Crocetin | UHPLC-DAD-MS/MS | Negative | 327.1 (Precursor) | 327.1 → 239.2 (Product) | nih.gov |

Hyphenated Techniques for Comprehensive Qualitative and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of natural products like beta-D-glucosyl crocetin from complex matrices. springernature.com These techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provide a powerful platform for the separation, identification, and quantification of individual components in a mixture in a single run. springernature.comacs.org

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (HPLC-DAD-MS) is a commonly used hyphenated technique for analyzing saffron extracts. researchgate.net The DAD provides ultraviolet-visible (UV-Vis) spectral data, which is characteristic for crocetin esters (typically showing absorption maxima around 440 nm), while the MS provides mass information for definitive identification. nih.govnih.gov Ultra-High Performance Liquid Chromatography (UHPLC) offers improved separation efficiency and speed compared to conventional HPLC and has been coupled with DAD to optimize the resolution and detection of numerous crocetin esters. nih.gov

Further advancements include coupling UHPLC with high-resolution mass spectrometry, such as Time-of-Flight (TOF) MS. UPLC-ESI-TOF-MS profiling allows for the untargeted analysis of saffron samples, enabling the identification of a wide range of compounds and potential biomarkers for quality and authenticity assessment. nih.gov The combination of chromatographic retention time, UV-Vis spectra, and accurate mass measurements from these hyphenated systems provides a high degree of confidence in compound identification. nih.gov For instance, the molecular formula of beta-D-glucosyl crocetin was confirmed using a combination of hyphenated spectroscopic techniques including UV-Vis, FT-IR, NMR, and Mass Spectrometry. researchgate.net

| Hyphenated Technique | Application | Key Findings | Reference |

|---|---|---|---|

| HPLC-UV-Vis-ESI-MS | Separation and identification of crocins | Allowed characterization of trans- and cis-isomers in saffron extracts. | nih.govresearchgate.net |

| HPLC-DAD-MS | Identification and qualification of crocins | Used to identify crocins in commercial saffron extracts based on retention time, UV-Vis spectra, and mass data. | researchgate.net |

| UHPLC-DAD | Optimized separation of crocins | Improved resolution and detection of minor crocetin esters in saffron. | nih.gov |

| LC-QToF-MS | Chemical characterization of saffron | Identified 62 compounds, including carotenoids, in different saffron trims. | bohrium.com |

| UPLC-ESI-TOF-MS | Biomarker discrimination | Used for untargeted profiling to discriminate between authentic and adulterated saffron samples. | nih.gov |

Bioautographic Techniques for Activity-Guided Fractionation

Bioautography is a technique that merges chromatography (typically thin-layer chromatography, TLC) with a biological assay directly on the chromatogram. nih.gov This method is particularly valuable for activity-guided fractionation, a process used to isolate bioactive natural products from a complex extract. nih.govmdpi.com By visualizing the location of active compounds on the TLC plate, researchers can target specific fractions for further purification.

Several bioautographic methods exist, including agar (B569324) diffusion (contact bioautography) and direct bioautography, where the developed TLC plate is sprayed with reagents or microbial suspensions to detect activity. nih.govnih.gov In the context of beta-D-glucosyl crocetin and related compounds, TLC bioautography has been used to identify antioxidant activity. researchgate.net One common method involves using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. researchgate.net When a TLC plate is sprayed with a DPPH solution, antioxidant compounds appear as yellow-orange spots on a purple background, as the antioxidants reduce the DPPH radical. researchgate.net This antioxidant TLC bioautography assay has been specifically applied to identify the biological activity of crocetin beta-D-glucosyl ester. researchgate.net

Another approach for detecting antioxidant activity involves using β-carotene. In this assay, the TLC plate is sprayed with a β-carotene solution; compounds that protect β-carotene from oxidation remain as yellow-orange spots against a decolorized white background. nih.gov These activity-guided methods are crucial for efficiently screening extracts from sources like Crocus sativus or Gardenia fructus to pinpoint compounds like beta-D-glucosyl crocetin that are responsible for the observed biological effects. nih.govnih.gov

| Bioautographic Assay | Principle of Detection | Application Example | Reference |

|---|---|---|---|

| DPPH/Antioxidant TLC Bioautography | Active antioxidant compounds reduce the purple DPPH radical to a yellow-colored product. | Localization of antioxidant activity of crocetin beta-D-glucosyl ester. | researchgate.net |

| Agar Diffusion / Contact Bioautography | Antimicrobial compounds diffuse from the TLC plate into an inoculated agar medium, creating zones of growth inhibition. | General screening for antimicrobial agents in plant extracts. | nih.gov |

| β-Carotene Spray Assay | Antioxidant compounds prevent the oxidative bleaching of β-carotene, appearing as yellow-orange spots on a white background. | Screening for antioxidants that inhibit lipid peroxidation. | nih.gov |

| Enzyme Inhibition Assay (e.g., β-glucosidase) | The TLC plate is sprayed with an enzyme and a substrate that produces a colored product. Inhibitors appear as colorless spots on a colored background. | Screening for specific enzyme inhibitors in natural extracts. | nih.gov |

Structural Activity Relationships Sar and Synthetic Biology Approaches

Influence of Glycosylation on Aqueous Solubility and Bioactivity

The addition of sugar moieties to the crocetin (B7823005) backbone is a critical modification that significantly alters its properties. Crocetin itself is a lipophilic compound with poor solubility in water, which limits its bioavailability and therapeutic applications. nih.govresearchgate.netnih.gov Glycosylation, the enzymatic attachment of sugars, is nature's strategy to increase the water solubility of such hydrophobic molecules. beilstein-journals.org

The primary role of the beta-D-glucose unit in beta-D-glucosyl crocetin is to enhance its aqueous solubility compared to the aglycone, crocetin. beilstein-journals.org This transformation from an insoluble molecule to a more soluble form is the first step in the biosynthesis of the highly soluble crocins, which can have multiple glucose or gentiobiose units. nih.govresearchgate.net This increased solubility is crucial for the compound's storage in the plant vacuole and for its potential use in aqueous formulations. beilstein-journals.orgnih.gov

However, this modification also impacts bioactivity. Studies comparing crocetin and its more heavily glycosylated derivative, crocin (B39872), suggest that the aglycone, crocetin, is often the more potent bioactive form. For instance, in anti-angiogenesis studies, crocetin was found to be more effective than crocin, with a higher ability to bind to key receptors like VEGFR2. nih.govfrontiersin.org Similarly, crocetin demonstrated a higher cytotoxic effect on human umbilical vein endothelial cells (HUVECs) compared to crocin. frontiersin.org This suggests that while glycosylation is essential for solubility, the glucose moiety may sterically hinder interactions with certain biological targets, and hydrolysis back to crocetin may be necessary to exert maximum pharmacological effects in some cases. semanticscholar.org The mono-glycosylated nature of beta-D-glucosyl crocetin places it in an intermediate state of solubility and bioactivity between crocetin and the more complex crocins.

| Compound | Key Structural Feature | Aqueous Solubility | Relative Bioactivity (selected examples) |

|---|---|---|---|

| Crocetin | Aglycone (no sugar) | Poor nih.govfrontiersin.org | High (e.g., potent anti-angiogenic and anti-proliferative effects) nih.govfrontiersin.org |

| Beta-D-glucosyl crocetin | Monoglycosylated | Increased | Considered a bioactive precursor/intermediate researchgate.net |

| Crocin (e.g., digentiobiosyl ester) | Polyglycosylated | High nih.govresearchgate.net | Lower than crocetin in some models, requires hydrolysis to crocetin for activity frontiersin.orgsemanticscholar.org |

Role of the Polyene Chain and Terminal Structures in Biological Efficacy

The biological efficacy of beta-D-glucosyl crocetin is intrinsically linked to its core chemical structure, which consists of a long, conjugated polyene chain with terminal carboxylic acid groups, one of which is esterified with glucose.

The polyene chain , with its series of alternating double and single carbon-carbon bonds, is the chromophore responsible for the compound's color and is a key determinant of its antioxidant activity. nih.gov This extended system of delocalized π-electrons allows the molecule to effectively quench reactive oxygen species, such as singlet oxygen, thereby protecting cells from oxidative damage. The length and isomeric configuration (cis- vs. trans-) of this chain influence the molecule's stability and biological function. nih.govfrontiersin.org The trans-form is generally more stable. nih.gov

Enzymatic Synthesis and Derivatization of Beta-D-Glucosyl Crocetin Analogues